molecular formula C15H24N2O3 B11040268 ethyl 4-(isopentylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-(isopentylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11040268
M. Wt: 280.36 g/mol
InChI Key: HHWRPDRNNFPUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(isopentylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with ethyl, isopentylcarbamoyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(isopentylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(isopentylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-(isopentylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(isopentylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(methylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-(ethylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-(propylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 4-(isopentylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the isopentylcarbamoyl group, which may confer specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-(3-methylbutylcarbamoyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H24N2O3/c1-6-20-15(19)13-10(4)12(11(5)17-13)14(18)16-8-7-9(2)3/h9,17H,6-8H2,1-5H3,(H,16,18)

InChI Key

HHWRPDRNNFPUKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCC(C)C)C

Origin of Product

United States

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